4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile
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Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Large-scale synthesis often employs photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired product . This method allows for the production of multigram quantities, which is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the design of bioisosteres, which are molecules that mimic the biological activity of other compounds.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This unique structure allows the compound to act as a bioisostere, replacing phenyl rings and other functional groups in drug molecules, thereby improving their pharmacokinetic properties .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with a cubic structure.
Adamantane: A tricyclic hydrocarbon with a diamond-like structure.
Uniqueness: 4-(Bicyclo[111]pentan-1-yl)-3-oxobutanenitrile stands out due to its combination of the bicyclo[11Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C9H11NO/c10-2-1-8(11)6-9-3-7(4-9)5-9/h7H,1,3-6H2 |
InChI Key |
BTNDDYKGSVIOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(=O)CC#N |
Origin of Product |
United States |
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